Bace1-IN-12
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Overview
Description
Bace1-IN-12 is a compound that functions as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of amyloid-beta plaques, potentially offering therapeutic benefits for Alzheimer’s disease and other neurodegenerative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often requires the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Bace1-IN-12 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Bace1-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-beta production.
Biology: Investigated for its role in modulating cellular processes related to neurodegeneration.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for BACE1 inhibitors
Mechanism of Action
Bace1-IN-12 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides, reducing the formation of amyloid plaques. The molecular targets involved include the active site residues of BACE1, and the pathways affected are primarily those related to amyloidogenic processing .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bace1-IN-12 include other BACE1 inhibitors such as:
- Peiminine
- 27-Deoxywithaferin A
- Fucotriphlorethol A
- Dieckol
- Tetraphlorethol C .
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against BACE1. It has been optimized for better pharmacokinetic properties, including improved blood-brain barrier penetration and reduced off-target effects, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C29H28Cl2N6O |
---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[4-[[1-[(3,4-dichlorophenyl)methyl]triazol-4-yl]methoxy]phenyl]imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C29H28Cl2N6O/c30-25-14-9-20(16-26(25)31)17-36-18-23(34-35-36)19-38-24-12-10-21(11-13-24)28-29(32-22-6-2-1-3-7-22)37-15-5-4-8-27(37)33-28/h4-5,8-16,18,22,32H,1-3,6-7,17,19H2 |
InChI Key |
HTDFECQCNJDZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)OCC5=CN(N=N5)CC6=CC(=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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